Methyl 5-amino-2-fluoro-3-methylbenzoate
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Overview
Description
Methyl 5-amino-2-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C9H10FNO2. It is a fluorinated benzamide derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 5-amino-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-amino-5-fluoro-3-methylbenzoate
- Methyl 3-amino-5-fluorobenzoate
- 5-Fluoro-2-methylbenzoic acid
Comparison: Methyl 5-amino-2-fluoro-3-methylbenzoate is unique due to the specific positioning of the amino and fluoro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 5-amino-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
LHDXUWRICBSFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)OC)N |
Origin of Product |
United States |
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